molecular formula C7H6N2O2 B023961 7-aminobenzo[d]oxazol-2(3H)-one CAS No. 81282-60-2

7-aminobenzo[d]oxazol-2(3H)-one

Cat. No.: B023961
CAS No.: 81282-60-2
M. Wt: 150.13 g/mol
InChI Key: CLCPWTXGFUIRJE-UHFFFAOYSA-N
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Description

7-Amino-2(3H)-benzoxazolone is a heterocyclic organic compound that features a benzoxazolone core with an amino group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2(3H)-benzoxazolone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with urea or thiourea under acidic conditions, leading to the formation of the benzoxazolone ring system. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods: In industrial settings, the production of 7-Amino-2(3H)-benzoxazolone can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 7-Amino-2(3H)-benzoxazolone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Nitrobenzoxazolone derivatives.

    Reduction: Aminobenzoxazolone derivatives.

    Substitution: Substituted benzoxazolone derivatives with various functional groups.

Scientific Research Applications

7-Amino-2(3H)-benzoxazolone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial and antiviral properties, making it a candidate for drug development.

    Medicine: Research has shown that derivatives of 7-Amino-2(3H)-benzoxazolone possess anti-inflammatory and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Amino-2(3H)-benzoxazolone and its derivatives involves interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

    Benzoxazolone: Lacks the amino group at the 7th position.

    7-Nitro-2(3H)-benzoxazolone: Contains a nitro group instead of an amino group.

    2-Amino-3H-benzoxazole: Similar structure but with the amino group at a different position.

Uniqueness: 7-Amino-2(3H)-benzoxazolone is unique due to the presence of the amino group at the 7th position, which imparts distinct chemical reactivity and biological activity. This structural feature allows for the formation of a wide range of derivatives with diverse applications in various fields.

Properties

IUPAC Name

7-amino-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCPWTXGFUIRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80231037
Record name 7-Amino-2(3h)-benzoxazolone
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81282-60-2
Record name 7-Amino-2(3H)-benzoxazolone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Amino-2(3h)-benzoxazolone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Amino-2(3h)-benzoxazolone
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Record name 7-Amino-2-benzoxazolinone
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Record name 7-AMINO-2(3H)-BENZOXAZOLONE
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Synthesis routes and methods I

Procedure details

107.5 g (1 mole) of 5-chloro-7-nitro-2(3H)-benzoxazolone prepared according to Example 1d was suspended in 1000 ml of ethanol. 9.25 g of Pd/C 5% and 50 ml of ethanol were added and the mixture was hydrogenated at 4 bar hydrogen pressure for four to six hours at 60-65° C. while vigorously stirring. When the hydrogenation was complete, the mixture was cooled to 45° C. and filtered over Hyflo®. The Hyflo® was washed twice with 175 ml of methanol. 500 ml of solvent was distilled off under reduced pressure at 50° C., followed by addition of 250 ml of water and removal of 300 ml of solvent was by distillation under reduced pressure at 50° C. The last procedure was repeated twice and finally 250 ml of water was added and 400 ml of solvent was distilled off. The resulting mixture was cooled to 0-5° C. in about one hour. The solid was filtered off, washed three times with 125 ml of cold water, and dried at 50° C. and 100 mbar under a gentle nitrogen stream till dry. Yield about 94%.
Quantity
107.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Three
Name
Quantity
9.25 g
Type
catalyst
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 5-chloro-7-nitro-1,3-benzoxazol-2(3H)-one from Step A (1.10 g, 5.13 mmol) in EtOH (50 mL) was added 10% Pd/C (300 mg). The reaction mixture was shaken in a Parr aparatus under a hydrogen atmosphere (40 p.s.i.) for 18 h, then filtered through a Celite pad, washing with EtOH, and the filtrate was concentrated under reduced pressure to give the title compound. MS: m/z=151 (M+1).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 0.3 g of 7-nitro-3H-benzooxazol-2-one (1.67 mmol) in 5 ml of ethanol was degassed and then 0.03 g (10% by weight) of palladium on carbon (5%-50% wet) was added thereto. The reaction medium was stirred under a hydrogen atmosphere for 2 hours at ambient temperature. The reaction medium was filtered through celite and concentrated to dryness. 0.25 g of product was obtained in the form of a colorless oil. Yield=99%.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.03 g
Type
catalyst
Reaction Step Two
Yield
99%

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